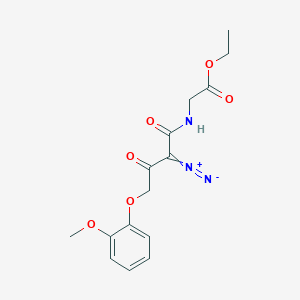![molecular formula C8H15ClO B14701062 (E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene CAS No. 23240-40-6](/img/structure/B14701062.png)
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene is an organic compound with a unique structure that includes a chlorine atom, a methyl group, and an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene typically involves the reaction of 2-methylpropene with a chlorinating agent in the presence of a catalyst. One common method is the chlorination of 2-methylpropene using thionyl chloride (SOCl2) under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 2-methyl-3-[(2-methylpropan-2-yl)oxy]propan-1-ol.
Oxidation: Formation of 2-methyl-3-[(2-methylpropan-2-yl)oxy]propan-1-one.
Reduction: Formation of 2-methyl-3-[(2-methylpropan-2-yl)oxy]propane.
Wissenschaftliche Forschungsanwendungen
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene involves its interaction with specific molecular targets. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ether linkage provides stability to the molecule, allowing it to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-chloro-2-methylpropane: Lacks the ether linkage, making it less stable in certain reactions.
2-chloro-3-methylbutane: Has a different substitution pattern, leading to different reactivity.
1-chloro-3-methyl-2-butene: Similar structure but with different positioning of the chlorine atom.
Uniqueness
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene is unique due to its combination of a chlorine atom, a methyl group, and an ether linkage. This combination provides a balance of reactivity and stability, making it a valuable compound in various chemical processes.
Eigenschaften
CAS-Nummer |
23240-40-6 |
|---|---|
Molekularformel |
C8H15ClO |
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene |
InChI |
InChI=1S/C8H15ClO/c1-7(5-9)6-10-8(2,3)4/h5H,6H2,1-4H3/b7-5+ |
InChI-Schlüssel |
GJJLETTWKZFMDD-FNORWQNLSA-N |
Isomerische SMILES |
C/C(=C\Cl)/COC(C)(C)C |
Kanonische SMILES |
CC(=CCl)COC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


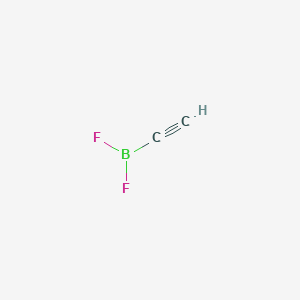

![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)

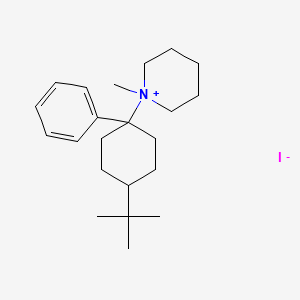

![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
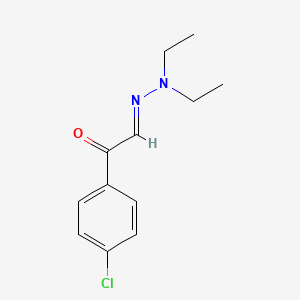
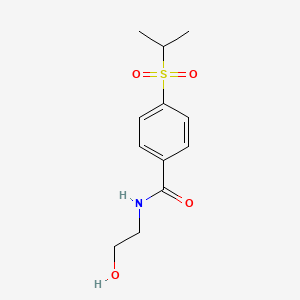
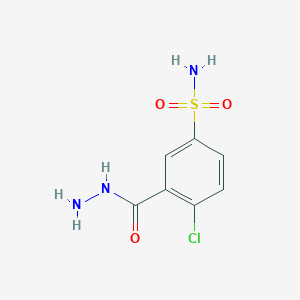
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
